4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,3-Thiadiazol-4-yl)phenyl N-ethylcarbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole core have been shown to interact with various biological targets
Mode of Action
It’s known that thiadiazole derivatives can act as ligands, coordinating through the nitrogen atom . This interaction could potentially lead to changes in the target’s function or activity.
Biochemical Pathways
Compounds with a similar thiadiazole core have been shown to exhibit antibacterial, antifungal, and antiviral activity . This suggests that they may interfere with the biochemical pathways of these organisms.
Result of Action
Compounds with a similar thiadiazole core have been shown to exhibit luminescence , suggesting that they may have potential applications in immunochemical analysis and photodynamic therapy.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. For instance, the synthesis of certain thiadiazole derivatives has been shown to be sensitive to the action of bases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with ethyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3-Thiadiazol-4-yl)phenyl N-ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with hydrogen atoms added.
Substitution: Formation of substituted derivatives with different functional groups replacing the ethylcarbamate group.
Scientific Research Applications
4-(1,2,3-Thiadiazol-4-yl)phenyl N-ethylcarbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,2,3-Thiadiazol-4-yl)phenol
- 4-(1,2,3-Thiadiazol-4-yl)phenyl N-methylcarbamate
- 4-(1,2,3-Thiadiazol-4-yl)phenyl N-propylcarbamate
Uniqueness
4-(1,2,3-Thiadiazol-4-yl)phenyl N-ethylcarbamate is unique due to its specific ethylcarbamate group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study .
Properties
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-2-12-11(15)16-9-5-3-8(4-6-9)10-7-17-14-13-10/h3-7H,2H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHNRASUUBQGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1=CC=C(C=C1)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.